

An In-depth Technical Guide to 1-Methylcyclohexanecarbaldehyde: Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methylcyclohexanecarbaldehyde**

Cat. No.: **B1312212**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanecarbaldehyde is a substituted cyclic aldehyde that holds potential as a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group attached to a methylated cyclohexane ring, makes it a valuable intermediate for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Methylcyclohexanecarbaldehyde**, along with a detailed experimental protocol for its synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **1-Methylcyclohexanecarbaldehyde** is presented below. It is important to note that while many computational properties are available, experimentally determined data for some physical characteristics remain limited in publicly accessible literature.

Table 1: Physical and Chemical Properties of **1-Methylcyclohexanecarbaldehyde**

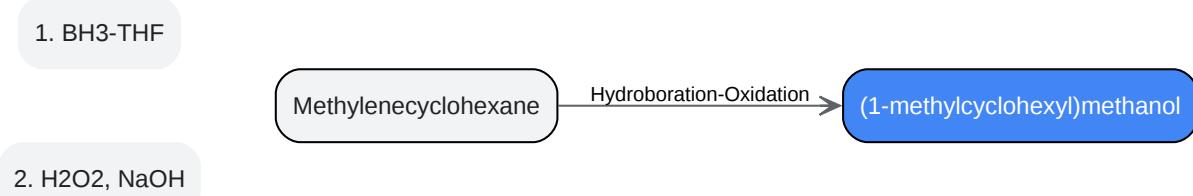
Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O	PubChem[1]
Molecular Weight	126.20 g/mol	PubChem[1]
CAS Number	6140-64-3	AChemBlock[2]
IUPAC Name	1-methylcyclohexane-1-carbaldehyde	PubChem[1]
Appearance	Not specified (likely a liquid)	
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Refractive Index	Data not available	
Solubility	Data not available	
XLogP3-AA (Computed)	2.2	PubChem[1]
Hydrogen Bond Donor Count (Computed)	0	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	1	PubChem[1]
Rotatable Bond Count (Computed)	1	PubChem[1]
Exact Mass (Computed)	126.104465066 Da	PubChem[1]
Topological Polar Surface Area (Computed)	17.1 Å ²	PubChem[1]

Chemical Reactivity

1-Methylcyclohexanecarbaldehyde exhibits the characteristic reactivity of aldehydes. The presence of the carbonyl group makes the aldehydic carbon electrophilic and susceptible to nucleophilic attack. Key reactions include:

- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-methylcyclohexane-1-carboxylic acid. Mild oxidizing agents can be employed for this transformation.
- Reduction: Reduction of the aldehyde group yields the primary alcohol, (1-methylcyclohexyl)methanol. Common reducing agents such as sodium borohydride can be used.
- Nucleophilic Addition: The carbonyl group undergoes addition reactions with various nucleophiles. For instance, Grignard reagents can add to the carbonyl carbon to form secondary alcohols.
- Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide.^{[3][4][5][6][7]} This allows for the formation of a new carbon-carbon double bond at the position of the original carbonyl group.

The methyl group on the cyclohexane ring can influence the stereochemical outcome of these reactions by affecting the conformational preferences of the ring.

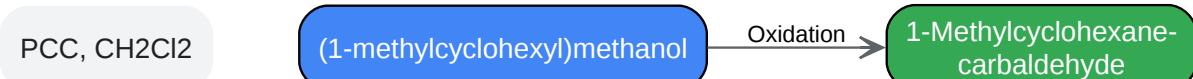

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-methylcyclohexanecarbaldehyde** from a peer-reviewed journal is not readily available in the public domain, a general synthetic approach can be inferred from established organic chemistry principles. A plausible method involves the oxidation of the corresponding primary alcohol, (1-methylcyclohexyl)methanol.

Synthesis of (1-methylcyclohexyl)methanol

A common route to (1-methylcyclohexyl)methanol is through the hydroboration-oxidation of methylenecyclohexane.

Diagram 1: Synthesis of (1-methylcyclohexyl)methanol

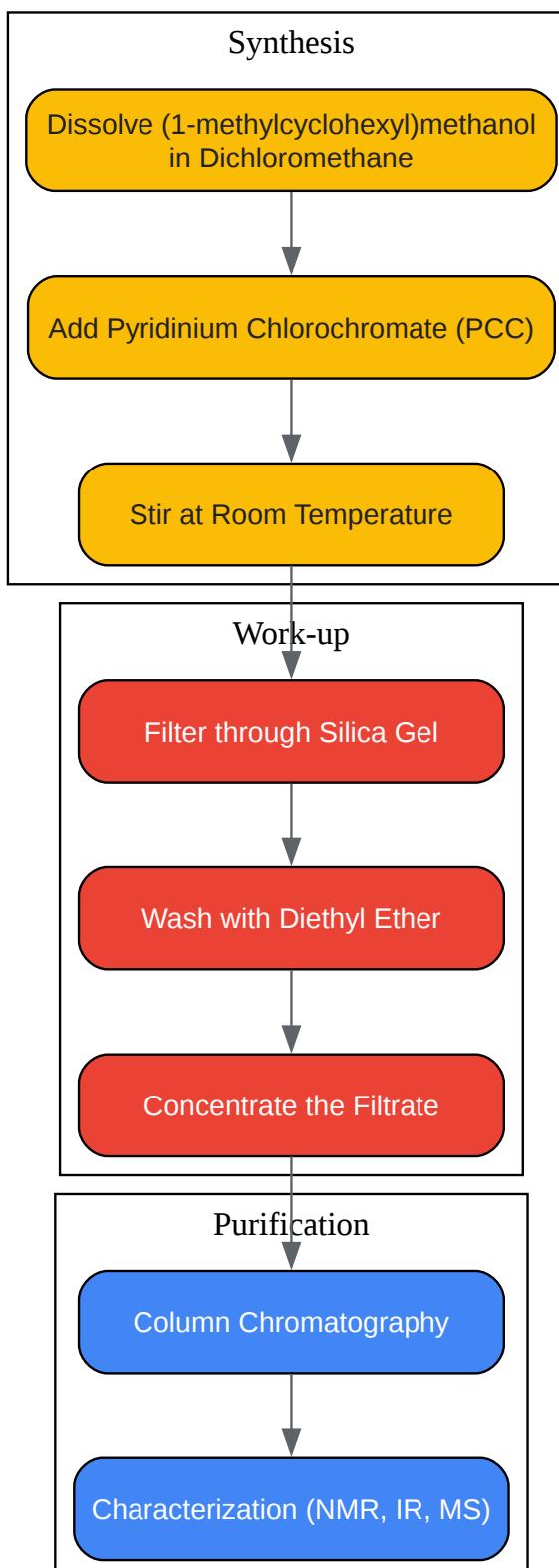

[Click to download full resolution via product page](#)

Caption: Synthetic route to (1-methylcyclohexyl)methanol.

Oxidation of (1-methylcyclohexyl)methanol to **1-Methylcyclohexanecarbaldehyde**

The primary alcohol can then be oxidized to the desired aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

Diagram 2: Synthesis of **1-Methylcyclohexanecarbaldehyde**


[Click to download full resolution via product page](#)

Caption: Oxidation to **1-Methylcyclohexanecarbaldehyde**.

Detailed Experimental Workflow (Hypothetical)

The following workflow outlines the key steps for the synthesis and purification of **1-Methylcyclohexanecarbaldehyde** based on the above-mentioned reactions.

Diagram 3: Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and purification.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activities of **1-Methylcyclohexanecarbaldehyde** and its involvement in any signaling pathways. While some substituted cyclohexane derivatives have been investigated for various biological activities, including antibacterial and anti-inflammatory properties, no such studies have been reported for this particular compound.^{[8][9]} The reactivity of the aldehyde group suggests potential for interaction with biological macromolecules, but this remains speculative without experimental evidence. Further research is warranted to explore the pharmacological and toxicological profile of **1-Methylcyclohexanecarbaldehyde** to determine its potential for applications in drug discovery and development.

Conclusion

1-Methylcyclohexanecarbaldehyde is a compound with potential utility in organic synthesis. This guide has summarized its known physical and chemical properties and proposed a viable synthetic route. The significant gap in the understanding of its biological effects presents an opportunity for future research. Elucidating the biological activity and potential signaling pathway interactions of this and structurally related compounds could open new avenues for the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylcyclohexane-1-carboxaldehyde | C8H14O | CID 11137168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methylcyclohexanecarbaldehyde 95% | CAS: 6140-64-3 | AChemBlock [achemblock.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Reactions of N(3) -substituted amidrazones with cis-1,2-cyclohexanedicarboxylic anhydride and biological activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Methylcyclohexanecarbaldehyde: Properties and Synthetic Methodologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312212#1-methylcyclohexanecarbaldehyde-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com